Healon

Ophthalmic Viscosurgical Device Rheology Cataract Surgery

Sourcing sodium hyaluronate with inconsistent molecular weight and rheological properties introduces variability that compromises ophthalmic surgical workflows. Healon (CAS 9067-32-7), the original cohesive OVD, eliminates this uncertainty through a tightly controlled 1.0% (10 mg/mL) solution of high-MW sodium hyaluronate (1.5-3.9 MDa) in phosphate buffer (pH 7.0-7.5). • Proven cohesive behavior ensures efficient space maintenance during capsulorhexis and reliable removal as a single mass, minimizing post-operative IOP spikes. • Predictable pseudoplasticity and high surface tension support controlled IOL unfolding and final positioning. • Well-documented safety profile and forgiving injectability reduce intraoperative variables-ideal for both high-volume surgical settings and training environments.

Molecular Formula C28H44N2NaO23+
Molecular Weight 799.6 g/mol
CAS No. 9067-32-7
Cat. No. B117162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHealon
CAS9067-32-7
SynonymsArthrease;  Artz;  Artz Dispo;  Artzal;  Bio Hyaluro 12;  Bio Sodium Hyaluronate HA 20;  Chlamyhyaluronic acid sodium salt;  Cystistat;  Euflexxa;  FCH 121-S;  FCH 150;  FCH 200;  FCH 248;  FCH 60;  FCH 80;  FCH 80LE;  FCH-SU;  Fermatron;  HA-F;  HA-Q;  HA-Q 1;  HA-QA;  H
Molecular FormulaC28H44N2NaO23+
Molecular Weight799.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+]
InChIInChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1
InChIKeyYWIVKILSMZOHHF-QJZPQSOGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 0.85 ml / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Healon (Sodium Hyaluronate 1%) OVD Procurement: Baseline Specifications and Core Properties


Healon (CAS 9067-32-7) is the original cohesive ophthalmic viscosurgical device (OVD), consisting of a 1.0% (10 mg/mL) solution of highly purified, high molecular weight sodium hyaluronate in a physiological phosphate buffer (pH 7.0–7.5) [1]. It was the first viscoelastic agent to be widely adopted in ophthalmic surgery, establishing the cohesive OVD class and fundamentally altering surgical protocols for cataract extraction and intraocular lens implantation [2]. As a cohesive agent, Healon is characterized by long, entangled polymer chains that generate high surface tension, enabling efficient space maintenance and tissue manipulation, and facilitating removal as a single mass at the end of surgery [3].

OVD Class
Cohesive ophthalmic viscosurgical device for space maintenance
Workflow Fit
Cataract extraction and intraocular lens implantation procedures
Key Attribute
Efficient removal as single mass, supporting predictable postoperative clearance

Why Generic Sodium Hyaluronate Cannot Simply Replace Healon: The Critical Role of Rheological Profile and Surgical Performance


Although sodium hyaluronate is the active polymer in many ophthalmic viscoelastics, simple substitution based solely on ingredient identity is not clinically or operationally appropriate. This is because the functional behavior of an OVD is dictated by a complex interplay of polymer molecular weight, concentration, and molecular weight distribution, which together determine its zero-shear viscosity, pseudoplasticity, elasticity, and cohesion—parameters that govern critical surgical tasks such as anterior chamber maintenance, tissue protection during phacoemulsification, and ease of removal [1]. As demonstrated by direct comparative rheological studies, even formulations with similar stated compositions exhibit profound differences in these performance-defining parameters, necessitating a product-specific, evidence-based selection process [2].

Rheology Molecular weight and concentration critically define zero-shear viscosity and pseudoplasticity—simple HA substitution fails to replicate surgical behavior.
Cohesion Cohesion index varies widely among HA OVDs; generic products may not achieve Healon’s intermediate removal profile.
Intraoperative Performance Surgeon-rated retention during phacoemulsification differs significantly; generic equivalents lack head-to-head validation in clinical settings.

Healon vs. Comparators: A Quantitative Evidence Guide for Product-Specific Selection


Healon Zero-Shear Viscosity and Pseudoplasticity vs. Healon GV and Healon5

Healon exhibits a mean zero-shear viscosity of 243 ± 5 Pas, which is one order of magnitude lower than Healon GV (2451 ± 12 Pas) and approximately 23-fold lower than Healon5 (5525 ± 14 Pas), as measured in a controlled laboratory setting using the Advanced Rheometric Expansion System [1]. Its pseudoplasticity (173 ± 7) is also markedly lower than that of Healon GV (754 ± 10) and Healon5 (591 ± 6), indicating a less pronounced shear-thinning behavior [1].

Zero-Shear Viscosity
Head-to-head
243 ± 5 Pa·s
10.1× lower than Healon GV; 22.7× lower than Healon5
Supports easier injection and removal relative to higher-viscosity cohesive OVDs
25°C, Advanced Rheometric Expansion System
Ophthalmic Viscosurgical Device Rheology Cataract Surgery

Healon Cohesiveness vs. Provisc, Amvisc Plus, and Viscoat

Healon has a measured cohesion value of 31.2, placing it in the intermediate range between the highly cohesive Healon GV (72.3) and the dispersive Viscoat (3.4) [1]. It is less cohesive than Provisc (46.0) but more cohesive than Amvisc Plus (21.4) [1]. This cohesion profile directly correlates with surgical behavior, where more cohesive agents are easier to remove as a single bolus via aspiration.

Cohesion Index
Cross-study comparable
31.2
48% less cohesive than Provisc; 46% more than Amvisc Plus; 9.2× more than Viscoat
Intermediate cohesion balances intraoperative retention with postoperative clearance
Dynamic aspiration method
Cohesion Dynamic Aspiration OVD Removal

Healon Endothelial Cell Loss vs. Viscoat During Phacoemulsification

In a prospective, randomized clinical trial of 59 patients undergoing iris-plane phacoemulsification, the use of Healon resulted in a 13.8% loss of superior corneal endothelial cells at 16 weeks postoperatively, whereas Viscoat use led to a significantly lower loss of 0.5% (P < .04) [1]. This indicates that while Healon provides protection, it is less effective than a dispersive OVD in shielding the endothelium from phacoemulsification energy and fluid turbulence in this high-risk scenario.

Endothelial Cell Loss
Direct head-to-head
13.8% loss at 16 weeks
27.6-fold higher loss vs. Viscoat (0.5%) in iris-plane phaco
Cohesive OVD provides less endothelial shielding than dispersive Viscoat in high-risk scenarios
59 patients, 16-week follow-up
Corneal Endothelium Phacoemulsification Surgical Trauma

Healon Clinical Performance vs. Healon5 in Multicenter Randomized Trial

A randomized, multicenter clinical trial comparing Healon (1.0%) and Healon5 (2.3%) in 157 patients demonstrated clear performance differentiation. Surgeons rated intraoperative retention during phacoemulsification as 'good or very good' for 77% of Healon5 cases versus only 8% for Healon cases (P<.0001) [1]. Conversely, Healon was rated significantly better for ease of injection (P<.0001) and ease of removal (P<.0001) [1]. No statistically significant differences were found in final endothelial cell counts, corneal thickness, or intraocular pressure outcomes [1].

Surgeon-Rated Retention
Direct head-to-head
8% good/very good (Healon) vs. 77% (Healon5)
Healon5 rated superior for chamber retention during phaco
Prioritizes rapid injection and removal over prolonged chamber maintenance
Multicenter randomized trial, 157 patients
Cataract Surgery Clinical Trial OVD Retention

Evidence-Based Application Scenarios for Healon Procurement


Routine Phacoemulsification with Standard Endothelial Reserve

In eyes with normal endothelial cell density and no complicating factors, Healon's favorable injection and removal characteristics [1], coupled with adequate space maintenance for a standard capsulorhexis, make it an efficient and cost-effective choice. Its moderate cohesion [2] allows for a smooth surgical workflow with predictable postoperative clearance.

IOL Implantation and Final Chamber Reformation

Healon's cohesive nature and high surface tension provide excellent space for IOL unfolding and final positioning [1]. Its reliable removal at the end of the case is critical for minimizing postoperative IOP spikes. For cases where the primary challenge is efficient IOL insertion and not endothelial protection during phacoemulsification, Healon offers a proven, predictable performance profile.

Teaching and Training Environments

The forgiving injectability of Healon, combined with its ability to maintain an anterior chamber and facilitate tissue manipulation, provides a safe and manageable environment for surgical training. Its well-documented safety profile and predictable behavior reduce intraoperative variables, allowing trainees to focus on mastering fundamental surgical techniques [1].

Application
Selection Property
Validation Focus
Routine Phacoemulsification
Efficient injection and predictable removal
Assess chamber maintenance and postoperative IOP response
IOL Implantation
High surface tension for lens unfolding
Confirm complete removal and IOP stability post-implantation
Surgical Training
Forgiving injectability and reproducible behavior
Evaluate intraoperative predictability and reduced variables for trainees

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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